CCR5 Antagonist Activity: Differentiated Target Engagement Profile vs. Antimicrobial Phenazines
Preliminary pharmacological screening indicates that 8-amino-10-phenylphenazin-2-one can be used as a CCR5 antagonist, a mechanism of action that is distinct from the antimicrobial mechanisms of other phenazine derivatives [1]. While the majority of studied phenazines exert biological effects through redox cycling, ROS generation, or DNA intercalation, this compound demonstrates target-specific engagement with the CCR5 chemokine receptor [2]. This differentiates 8-amino-10-phenylphenazin-2-one from phenazine-1-carboxylic acid, pyocyanin, and halogenated phenazines which are primarily evaluated for antimicrobial applications via ROS-based mechanisms [2].
| Evidence Dimension | Mechanism of action / primary biological target |
|---|---|
| Target Compound Data | CCR5 antagonist (preliminary pharmacological screening) |
| Comparator Or Baseline | Typical phenazines (phenazine-1-carboxylic acid, pyocyanin): ROS-based antimicrobial mechanism |
| Quantified Difference | Qualitative mechanistic distinction — receptor antagonism vs. redox cycling |
| Conditions | In vitro pharmacological screening |
Why This Matters
For researchers investigating CCR5-mediated pathways (HIV entry, inflammatory diseases), this compound offers a mechanistically distinct starting point compared to antimicrobial-focused phenazines.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. 2012. View Source
- [2] CA2934523A1. Phenazine derivatives as antimicrobial agents. Google Patents. 2014. View Source
